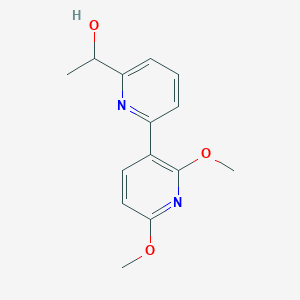

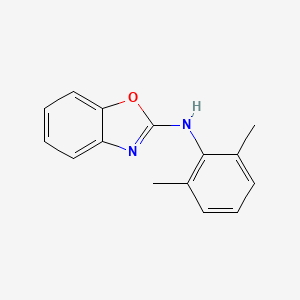

1-(2',6'-dimethoxy-2,3'-bipyridin-6-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bipyridine derivatives often involves condensation reactions, where carboxylic acids and amines are effectively condensed in the presence of condensing agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), offering a practical method for the formation of amides and esters under atmospheric conditions without the need for drying solvents (Kunishima et al., 1999).

Molecular Structure Analysis

The study of dimethoxyethane/ethanol solutions provides insights into the molecular structure through thermophysical measurements and computational studies. This research, focusing on poly(ethyleneoxide) + alcohol mixtures, reveals the intricate balance of intermolecular hydrogen bonding and homo- and heteroassociations, which are critical for understanding the molecular structure and interactions of similar compounds (Aparicio et al., 2011).

Chemical Reactions and Properties

Research into the photochemical dimerization of 1-methyl-5,6-diphenylpyrazin-2-one highlights the significance of crystal packing and the proximity of reacting centers for chemical reactivity, providing a framework for understanding the chemical behavior of structurally similar compounds (Kaftory, 1984).

Physical Properties Analysis

The properties of poly(ethyleneoxide) + alcohol mixtures, with a focus on 1,2-dimethoxyethane and ethanol, provide valuable insights into the physical properties, such as deviations from ideality related to intermolecular hydrogen bonding. These findings help in understanding the physical behavior of similar chemical entities (Aparicio et al., 2011).

Chemical Properties Analysis

The synthesis and characterization of palladium(II) and platinum(II) adducts and cyclometalated complexes of 6,6'-dimethoxy-2,2'-bipyridine, involving C(sp3)–H and C(sp2)–H bond activations, offer profound insights into the chemical properties and reactivity of related compounds. These studies demonstrate the potential for forming complex structures through selective bond activation and coordination (Cocco et al., 2014).

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Thermophysical Properties

Research on dimethoxyethane/ethanol solutions has provided insights into the unusual properties of poly(ethylene oxide) + alcohol mixtures. Using 1,2-dimethoxyethane in ethanol solutions as a model, studies have shown remarkable deviations from ideality due to intermolecular hydrogen bonding between molecules. These findings, derived from a combination of thermophysical measurements and computational studies, highlight the molecular-level structure of such mixtures and the interactions between dimethoxyethane and ethanol molecules. This research is crucial for understanding the behavior of similar molecular systems in various scientific applications (Aparicio et al., 2011).

Organic Synthesis and Reactivity

In the field of organic synthesis, the reactivity of benzylation of alcohols using bench-stable pyridinium salts has been explored. A study described the synthesis and reactivity of 2-benzyloxy-1-methylpyridinium triflate, which effectively converts alcohols into benzyl ethers upon warming. This research provides a foundation for developing new methodologies in organic synthesis and understanding the mechanisms underlying the benzylation of alcohols (Poon & Dudley, 2006).

Chiral Catalysis

The synthesis of optically active pyridyl alcohols through catalyzed asymmetric addition of dialkylzinc to pyridinecarboxaldehydes represents another significant application in scientific research. These compounds, synthesized in good to high enantiomeric excesses, are crucial for understanding chiral catalysis and its applications in creating enantioselective compounds (Ishizaki & Hoshino, 1994).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[6-(2,6-dimethoxypyridin-3-yl)pyridin-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)11-5-4-6-12(15-11)10-7-8-13(18-2)16-14(10)19-3/h4-9,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYWMBPKZYPOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=N1)C2=C(N=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2',6'-Dimethoxy-2,3'-bipyridin-6-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5538362.png)

![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)

![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)

![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)

![9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538393.png)

![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)

![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)